molecular formula C18H36O4 B14289396 2-(3-Hydroxypropoxy)propyl dodecanoate CAS No. 114440-22-1

2-(3-Hydroxypropoxy)propyl dodecanoate

Cat. No.: B14289396
CAS No.: 114440-22-1
M. Wt: 316.5 g/mol
InChI Key: BOKVQBLXJNEEJX-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropoxy)propyl dodecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanoic acid (also known as lauric acid) with 2-(3-hydroxypropoxy)propanol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropoxy)propyl dodecanoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the alkoxide is derived from 2-(3-hydroxypropoxy)propanol, and the alkyl halide is dodecanoyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where dodecanoic acid and 2-(3-hydroxypropoxy)propanol are mixed in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropoxy)propyl dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-(3-hydroxypropoxy)propanol.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypropoxy)propyl dodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropoxy)propyl dodecanoate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and stabilize emulsions. The hydroxyl group and ester linkage play crucial roles in its amphiphilic behavior, enabling it to interact with both hydrophilic and hydrophobic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypropoxy)propyl dodecanoate is unique due to its specific structure, which imparts distinct surfactant properties. The presence of both hydroxyl and ester groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound in research and industrial applications.

Properties

CAS No.

114440-22-1

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

2-(3-hydroxypropoxy)propyl dodecanoate

InChI

InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-13-18(20)22-16-17(2)21-15-12-14-19/h17,19H,3-16H2,1-2H3

InChI Key

BOKVQBLXJNEEJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)OCCCO

Origin of Product

United States

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